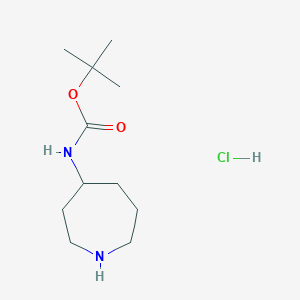

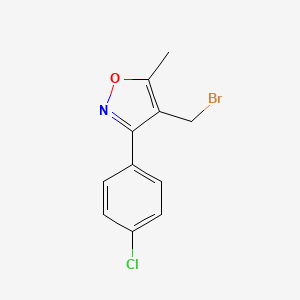

![molecular formula C15H17NO6 B1378110 1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid CAS No. 1384430-43-6](/img/structure/B1378110.png)

1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

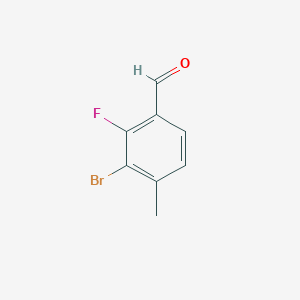

“1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C15H17NO6 . It is a versatile compound that holds promise in scientific research, with potential applications across various fields such as drug development, materials science, and catalysis.

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “this compound”, often involves reactions of primary amines with diols . The methodology for synthesizing 2-substituted pyrrolidines involves simple materials like carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also features a benzyloxy carbonyl group and a carboxymethyl group attached to the pyrrolidine ring .Chemical Reactions Analysis

Carboxylic acids, such as “this compound”, can undergo a variety of reactions. They can react with Thionyl Chloride to form acid chlorides, with alcohols to form esters (Fischer esterification), and with amines to form amides . The direct reaction of a carboxylic acid with an amine would be expected to be difficult because the basic amine would deprotonate the carboxylic acid to form a highly unreactive carboxylate .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular weight of 307.30 . The compound is typically stored in a dry environment at temperatures between 2-8°C .科学的研究の応用

Chemical Synthesis and Functionalization

- Cyclic amines, including pyrrolidine derivatives, have been functionalized through redox-annulations with α,β-unsaturated carbonyl compounds. This process, promoted by carboxylic acid, generates conjugated azomethine ylides followed by electrocyclization, yielding ring-fused pyrrolines and pyrrolidines (Kang et al., 2015).

- The synthesis of a conformationally restricted analog of pregabalin involved the stereoselective alkylation of a chiral pyrrolidin-2-one, highlighting the utility of pyrrolidine derivatives in synthesizing complex molecules with potential therapeutic applications (Galeazzi et al., 2003).

Development of Novel Compounds

- Lanthanide-based coordination polymers assembled from derivatives of benzoic acids, including those modified with benzyloxy groups, have been studied for their syntheses, crystal structures, and photophysical properties. These polymers exhibit potential applications in material science and photoluminescence (Sivakumar et al., 2011).

- A novel synthesis approach utilizing a multicomponent domino reaction has been employed to generate highly substituted pyrrolidines. This methodology illustrates the versatility of pyrrolidine derivatives in combinatorial chemistry for the efficient synthesis of complex molecular structures (Tietze et al., 2002).

作用機序

Target of Action

Similar compounds have been known to target enzymes like cathepsin k .

Mode of Action

These interactions can lead to changes in the conformation or activity of the target molecule .

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed in the body . The compound’s bioavailability, distribution, metabolism, and excretion would need to be studied in more detail to provide a comprehensive understanding of its pharmacokinetics .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

特性

IUPAC Name |

3-(carboxymethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6/c17-12(18)8-15(13(19)20)6-7-16(10-15)14(21)22-9-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDXXFAQLUCRLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(CC(=O)O)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

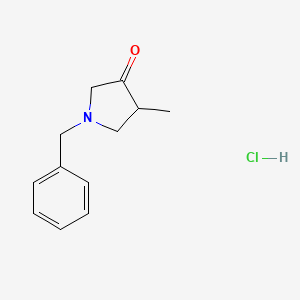

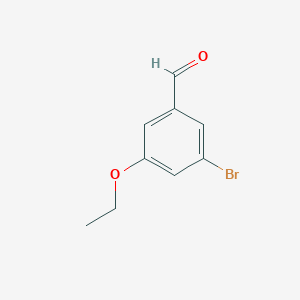

![Benzyl N-[2-(4-fluorophenyl)propan-2-YL]carbamate](/img/structure/B1378028.png)

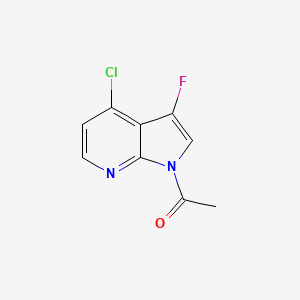

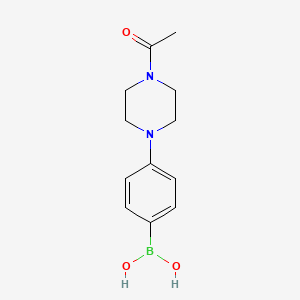

![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1378037.png)

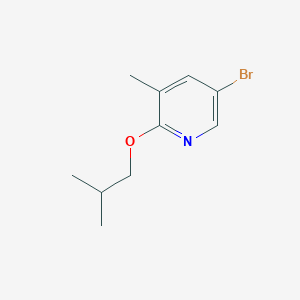

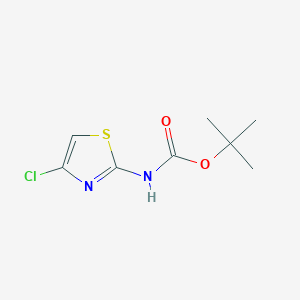

![7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1378041.png)

![[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1378043.png)